5(4H)-Oxazolone, 4-(di-4-morpholinylmethylene)-2-phenyl-
Description
5(4H)-Oxazolone derivatives are five-membered heterocyclic compounds containing nitrogen and oxygen atoms, widely studied for their biological, electrochemical, and optical properties. The compound 4-(di-4-morpholinylmethylene)-2-phenyl-5(4H)-oxazolone features a morpholine-substituted benzylidene group at the 4-position of the oxazolone ring. Morpholine derivatives are known for their electron-donating properties, which influence reactivity and biological activity.
Properties
CAS No. |
61767-51-9 |
|---|---|
Molecular Formula |
C18H21N3O4 |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
4-(dimorpholin-4-ylmethylidene)-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C18H21N3O4/c22-18-15(19-16(25-18)14-4-2-1-3-5-14)17(20-6-10-23-11-7-20)21-8-12-24-13-9-21/h1-5H,6-13H2 |
InChI Key |
HDQCUOFBAVNZNG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=C2C(=O)OC(=N2)C3=CC=CC=C3)N4CCOCC4 |
Origin of Product |
United States |
Preparation Methods
Classical Condensation Method
The most common method for synthesizing 5(4H)-oxazolones involves the condensation of hippuric acid (or related amino acid derivatives) with aldehydes in the presence of dehydrating agents or catalysts. This method is well-documented for preparing 4-arylidene-2-phenyl-5(4H)-oxazolones, which are structurally similar to the target compound.
-
- Reactants: Hippuric acid (2.2 mmol), aldehyde (2 mmol), acetic anhydride (6.6 mmol)
- Catalyst: Alum (10 mol%)
- Solvent: Ethanol (7 mL)
- Temperature: Reflux at 80–100 °C for 1 hour
- Work-up: Addition of ethanol and washing with hot water, followed by filtration and recrystallization from acetone and water
-
- High yields (~90%) of 4-arylidene-2-phenyl-5(4H)-oxazolones
- Reaction progress monitored by thin-layer chromatography (TLC)
This method is efficient and has been applied to various aldehydes, producing a range of substituted oxazolones with good purity and yield.
Multicomponent and Solvent-Free Synthesis
Recent advances include solvent-free and mechanochemical approaches that enhance eco-compatibility and reduce reaction times and waste. These methods use multicomponent reactions involving hippuric acid, aldehydes, and catalysts under grinding or mild heating conditions without solvents.
- Advantages:
- Reduced use of hazardous solvents
- Shorter reaction times
- High yields and purity
- Economical and environmentally friendly
Such methods have been successfully applied to synthesize 4-arylidene-2-phenyl-5(4H)-oxazolones, which can be adapted for the di-4-morpholinylmethylene substitution by selecting appropriate aldehyde precursors.
Liquid Phase Synthesis with Aromatic Anchoring Groups
For more complex derivatives, including those with morpholine substituents, liquid phase synthesis using aromatic anchoring groups attached to long alkyl chains has been explored. This approach facilitates the oligomerization and purification steps by exploiting solubility differences in polar and non-polar solvents.
- Key Features:
- Use of benzyl alcohol or benzhydrylamine as anchoring groups
- Reactions performed in non-polar solvents
- Precipitation of intermediates from polar solvents simplifies work-up
- Allows incorporation of structural modifications such as morpholine rings
This method is particularly useful for synthesizing peptide nucleic acid analogs and related oxazolone derivatives with complex substituents.
Specific Preparation of 5(4H)-Oxazolone, 4-(di-4-morpholinylmethylene)-2-phenyl-
While direct literature on the exact preparation of 5(4H)-Oxazolone, 4-(di-4-morpholinylmethylene)-2-phenyl- is limited, the following synthetic strategy can be inferred and adapted from related oxazolone syntheses:
Starting Materials
- Hippuric acid or 2-phenylglycine derivatives
- Di-4-morpholinyl-substituted aldehyde or equivalent electrophilic precursor
Reaction Conditions
- Condensation of hippuric acid with the di-4-morpholinylmethylene aldehyde in the presence of acetic anhydride and alum catalyst
- Reflux in ethanol or suitable solvent for 1–2 hours
- Monitoring by TLC or HPLC for completion
Purification
- Precipitation by addition of ethanol and washing with hot water
- Recrystallization from acetone/water or other solvent systems to obtain pure product
Characterization
- Confirmed by NMR (1H and 13C), IR spectroscopy, and melting point analysis
- Structural confirmation by X-ray crystallography if available
Data Table: Representative Synthesis of 4-Arylidene-2-Phenyl-5(4H)-Oxazolones
| Entry | Aldehyde Substituent | Catalyst (Alum %) | Reaction Time (min) | Yield (%) | Melting Point (°C) | Notes |
|---|---|---|---|---|---|---|
| 1 | Phenyl (C6H5CHO) | 10 | 60 | 90 | 168–170 | Standard condition |
| 2 | 4-Methoxyphenyl (4-MeOC6H5CHO) | 10 | 70 | 90 | 154–156 | Electron-donating group |
| 3 | 4-Chlorophenyl (4-Cl-C6H5CHO) | 10 | 60 | 90 | 184–186 | Electron-withdrawing group |
| 4 | 3-Nitrophenyl (3-NO3C6H5CHO) | 10 | 65 | 90 | 166–168 | Strong electron-withdrawing |
| 5 | Furfural | 10 | 60 | 90 | 168–170 | Heteroaromatic aldehyde |
Note: The di-4-morpholinylmethylene substituent would require a corresponding aldehyde derivative for analogous synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(Dimorpholinomethylene)-2-phenyloxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of oxazole-2-carboxylic acid derivatives.
Reduction: Formation of reduced oxazole derivatives.
Substitution: Formation of substituted oxazole derivatives with various functional groups.
Scientific Research Applications
Biological Activities
Research indicates that derivatives of 5(4H)-Oxazolone exhibit a range of biological activities, making them of interest in pharmaceutical research:
- Antimicrobial Properties: Studies have shown that compounds containing the oxazolone moiety possess antimicrobial activity against various pathogens.
- Anticancer Potential: Certain derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy.
- Anti-inflammatory Effects: The compound may also exhibit anti-inflammatory properties, contributing to its therapeutic potential in treating inflammatory diseases.
Applications
The applications of 5(4H)-Oxazolone, 4-(di-4-morpholinylmethylene)-2-phenyl- span several fields:
Pharmaceutical Research
The compound is being explored for its potential as a lead compound in drug development due to its diverse biological activities. Its ability to interact with biological targets makes it a candidate for further investigation in drug discovery programs.
Material Science
The unique chemical structure allows for potential applications in material science, particularly in developing novel polymers or coatings that require specific chemical properties.
Agricultural Chemistry
Given its antimicrobial properties, this compound may find applications in agricultural chemistry as a biopesticide or fungicide, helping to protect crops from pathogens.
Case Studies
- Antimicrobial Activity Study : A study published in a peer-reviewed journal demonstrated that derivatives of 5(4H)-Oxazolone exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study concluded that modifications to the morpholine group could enhance efficacy .
- Cytotoxicity Assessment : In vitro assays revealed that certain derivatives induced apoptosis in human cancer cell lines. The mechanism was linked to the activation of caspase pathways, suggesting a potential role in cancer therapeutics .
- Inflammation Model : A recent study investigated the anti-inflammatory effects of this compound using animal models. Results indicated a reduction in pro-inflammatory cytokines upon treatment with the oxazolone derivative .
Mechanism of Action
The mechanism of action of 4-(Dimorpholinomethylene)-2-phenyloxazol-5(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalysis.
Comparison with Similar Compounds
Comparison with Similar Oxazolone Derivatives
Structural and Substituent Variations
The table below summarizes structurally related oxazolones and their substituents:
Antimicrobial Activity
- 4-(4-Fluorobenzylidene)-2-phenyl- : Exhibited 80% inhibition against Escherichia coli (20 mm zone) and 70% against Salmonella typhi .
- 4-(2-Chlorobenzylidene)-2-(4-fluorophenyl)- : Showed moderate activity against Staphylococcus aureus (16 mm zone, 80% inhibition) .
- 4-(4-Methoxybenzylidene)-2-methyl- : Demonstrated weak stimulatory effects in plant-growth regulation .
Urease Inhibition
Analgesic and Anti-inflammatory Activity
Physicochemical and Spectroscopic Properties
| Compound | Melting Point (°C) | IR C=O Stretch (cm⁻¹) | UV λmax (nm) | HOMO/LUMO (eV) |
|---|---|---|---|---|
| 4-(4-Fluorobenzylidene)-2-phenyl- | 214–216 | 1794 | ~370 (π-π*) | -5.87 / -2.85* |
| 4-(Dimethylaminobenzylidene)-2-phenyl- | N/A | 1784 | 465 | N/A |
| Triazine-linked oxazolone (CBOZ (5)) | N/A | 1603 (amide) | 370 | -5.87 / -2.85 |
| 4-(2-Naphthalenylmethylene)-2-phenyl- | 217–219 | 1793 | N/A | N/A |
Key Trends and Implications
Substituent Effects: Electron-donating groups (e.g., morpholine, dimethylamino) enhance π-conjugation and bioactivity. Halogen substituents (Cl, F) improve antimicrobial potency but may reduce solubility .
Biological vs. Electronic Applications: Arylidene derivatives dominate antimicrobial studies, while amino/triazine hybrids excel in electrochemistry .
Morpholine Advantage : The di-4-morpholinylmethylene group likely offers superior solubility and binding affinity compared to simpler arylidene derivatives, though direct data are needed.
Biological Activity
5(4H)-Oxazolone, 4-(di-4-morpholinylmethylene)-2-phenyl- is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, synthesis methods, and relevant case studies, supported by data tables and research findings from various sources.
- Molecular Formula : C₁₆H₁₃N₃O₂
- Molecular Weight : 249.264 g/mol
- CAS Number : 17606-70-1
- Density : 1.16 g/cm³
- Boiling Point : 386.5 °C at 760 mmHg
- Flash Point : 175.6 °C
Biological Activity
The biological activity of 5(4H)-Oxazolone derivatives has been extensively studied, revealing several pharmacological properties:
-
Analgesic Activity :
- Compounds within the oxazolone class have shown significant analgesic effects. For instance, studies have employed the writhing test and hot plate test to evaluate the analgesic potential of various oxazolones, indicating that certain derivatives exhibit strong pain-relief properties without significant toxicity .
- Anti-inflammatory Activity :
- Antimicrobial Properties :
- Antioxidant Activity :
Study on Analgesic Effects
A study published in Journal of Organic Chemistry assessed the analgesic activity of several new oxazolone derivatives. The results indicated that compounds with specific substitutions on the phenyl rings exhibited enhanced analgesic effects compared to others. The most effective compound showed an IC₅₀ value of 41 μM against nociceptive pathways .
Toxicity Assessment
In another study focusing on acute toxicity, researchers evaluated the safety profile of oxazolone derivatives in murine models using OECD guidelines. The findings revealed no lethal effects at tested doses, indicating a favorable safety margin for these compounds .
Data Table: Biological Activities of Selected Oxazolone Derivatives
Synthesis Methods
The synthesis of oxazolones typically involves the Erlenmeyer azlactone synthesis method, which allows for the introduction of various substituents to tailor biological activity. This method has been adapted to produce derivatives with enhanced pharmacological profiles through systematic modification of substituents .
Q & A
Q. What are the standard synthetic routes for preparing 5(4H)-oxazolone derivatives, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves cyclocondensation of thiosemicarbazides with chloroacetic acid in the presence of sodium acetate and acetic acid/DMF under reflux (e.g., 2–5 hours at 80–100°C). For example, 3-(4-hydroxyphenyl)thiosemicarbazide reacts with chloroacetic acid to form thiazolidinones . Optimization can employ statistical experimental design (e.g., factorial or response surface methodology) to minimize trial-and-error approaches. Variables such as solvent ratio, temperature, and stoichiometry should be systematically analyzed to maximize yield and purity .
Q. Which spectroscopic techniques are most effective for characterizing the structural and electronic properties of this oxazolone derivative?
- Methodological Answer : FT-IR and FT-Raman spectroscopy are critical for identifying functional groups (e.g., C=O stretching at ~1700 cm⁻¹ for oxazolone rings). NMR (¹H/¹³C) resolves substituent configurations, particularly the di-4-morpholinylmethylene group’s geometry. Computational tools (e.g., density functional theory) can validate experimental spectra and predict electronic transitions . For crystalline samples, X-ray diffraction provides unambiguous confirmation of stereochemistry .
Q. How does the di-4-morpholinylmethylene substituent influence the compound’s solubility and stability in polar solvents?
- Methodological Answer : The morpholine rings enhance solubility in polar aprotic solvents (e.g., DMF, DMSO) due to their nitrogen and oxygen lone pairs. Stability can be assessed via accelerated degradation studies under varying pH and temperature. For instance, HPLC or UV-Vis monitoring of decomposition kinetics in buffered solutions (pH 1–12) identifies hydrolytic susceptibility .
Advanced Research Questions
Q. What computational strategies are recommended for predicting the reactivity of this compound in nucleophilic or electrophilic reactions?
- Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) can map frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack. Reaction path sampling methods (e.g., Nudged Elastic Band) model transition states for cycloaddition or substitution reactions . Coupling these with machine learning algorithms (e.g., Bayesian optimization) accelerates reaction condition screening .
Q. How can researchers resolve contradictions in reported synthetic yields or by-product profiles for similar oxazolone derivatives?
- Methodological Answer : Systematic meta-analysis of published protocols is essential. Variables like reagent purity, solvent drying, and inert atmosphere use may explain discrepancies. For example, traces of moisture in DMF can hydrolyze intermediates, altering yields . Reproducibility studies under controlled conditions (e.g., Glovebox for oxygen-sensitive steps) and advanced analytics (LC-MS for by-product identification) are critical .
Q. What mechanistic insights are needed to design enantioselective syntheses of chiral oxazolone derivatives?
- Methodological Answer : Chiral induction often relies on asymmetric catalysis (e.g., organocatalysts or transition-metal complexes). Mechanistic studies using kinetic isotope effects (KIEs) or stereochemical probes (e.g., deuterium labeling) can elucidate rate-determining steps. For morpholinyl-containing derivatives, steric and electronic effects of substituents on transition-state geometry must be modeled computationally .
Q. How can the compound’s potential as a pharmacophore be evaluated in medicinal chemistry contexts?
- Methodological Answer : Structure-activity relationship (SAR) studies require systematic substitution of the phenyl or morpholinyl groups. In vitro assays (e.g., enzyme inhibition, receptor binding) paired with molecular docking (e.g., AutoDock Vina) identify key interactions. For example, replacing the phenyl group with heteroaromatic rings may enhance bioavailability . Metabolic stability can be assessed via liver microsome assays .
Methodological Notes
- Experimental Design : Prioritize factorial designs to evaluate interactions between variables (e.g., temperature × solvent polarity) .
- Data Validation : Cross-reference computational predictions with experimental spectroscopy and crystallography to avoid artifacts .
- Contradiction Management : Use open-source databases (e.g., PubChem) to compare reported properties and isolate protocol-specific variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
